Iridate(3-), hexachloro-, trisodium, (OC-6-11)-

Homogeneous catalysis Iridium precursor synthesis Solution-phase coordination chemistry

Iridate(3-), hexachloro-, trisodium, (OC-6-11)-, commonly referred to as sodium hexachloroiridate(III) or Na₃IrCl₆, is a dark green crystalline inorganic coordination compound in which iridium occupies the +3 oxidation state within an octahedral [IrCl₆]³⁻ anion balanced by three sodium cations. With a molecular weight of 473.89 g·mol⁻¹, it exhibits high aqueous solubility (31.46 g/100 g H₂O at 15 °C) and is insoluble in ethanol, properties that dictate its handling and formulation.

Molecular Formula Cl6IrNa3
Molecular Weight 473.9 g/mol
CAS No. 15702-05-3
Cat. No. B095960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridate(3-), hexachloro-, trisodium, (OC-6-11)-
CAS15702-05-3
Molecular FormulaCl6IrNa3
Molecular Weight473.9 g/mol
Structural Identifiers
SMILES[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl
InChIInChI=1S/6ClH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6
InChIKeyGSONQQIOULBMRS-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hexachloroiridate(III) (CAS 15702-05-3): Procurement-Grade Properties and Scientific Baseline


Iridate(3-), hexachloro-, trisodium, (OC-6-11)-, commonly referred to as sodium hexachloroiridate(III) or Na₃IrCl₆, is a dark green crystalline inorganic coordination compound in which iridium occupies the +3 oxidation state within an octahedral [IrCl₆]³⁻ anion balanced by three sodium cations [1]. With a molecular weight of 473.89 g·mol⁻¹, it exhibits high aqueous solubility (31.46 g/100 g H₂O at 15 °C) and is insoluble in ethanol, properties that dictate its handling and formulation [1]. The compound serves as a key Ir(III) precursor for organometallic synthesis, a homogeneous catalyst for hydrogen isotope exchange reactions, and a component of the hexachloroiridate(IV)/(III) redox couple employed in electrochemical mass transfer studies [2][3].

Why Sodium Hexachloroiridate(III) (CAS 15702-05-3) Cannot Be Indiscriminately Substituted with Other Iridium(III) Salts


Although the [IrCl₆]³⁻ anion is the spectating chromophore shared across alkali-metal hexachloroiridate(III) salts, the counterion identity materially alters key procurement-relevant properties: aqueous solubility, deliquescence behavior, thermal decomposition pathway, and cation-dependent electrochemical half-wave potentials [1][2]. Replacing the sodium salt with the potassium analog (K₃IrCl₆, CAS 14024-41-0) reduces water solubility by approximately 3.9-fold, limiting maximum achievable Ir(III) concentration in homogeneous catalysis and precursor solutions [1][3]. Furthermore, the sodium salt is uniquely documented as a non-electrode-poisoning redox mediator in electrochemical mass transfer studies, a functional attribute not transferrable to the widely used hexacyanoferrate couple [2]. The following quantitative evidence demonstrates why selection between in-class alternatives is non-trivial and must be data-driven.

Quantitative Differentiation Evidence for Sodium Hexachloroiridate(III) (CAS 15702-05-3) Versus Closest Analogs and Alternatives


Aqueous Solubility: Na₃IrCl₆ vs. K₃IrCl₆ – A 3.9-Fold Advantage for High-Concentration Solution Applications

Sodium hexachloroiridate(III) exhibits substantially higher aqueous solubility than its closest structural analog, potassium hexachloroiridate(III) (K₃IrCl₆, CAS 14024-41-0). The sodium salt dissolves at 31.46 g per 100 g H₂O at 15 °C [1], whereas the potassium salt (trihydrate form) reaches only 8.0 g per 100 mL H₂O at 20 °C [2]. This represents an approximately 3.9-fold solubility advantage for the sodium salt, translating to a maximum attainable [IrCl₆]³⁻ concentration that is nearly four times higher under comparable conditions. Both salts are insoluble in ethanol [1][2].

Homogeneous catalysis Iridium precursor synthesis Solution-phase coordination chemistry

Electrode Non-Poisoning: Hexachloroiridate(III/IV) vs. Hexacyanoferrate(III/II) Redox Couple for Electrochemical Mass Transfer

In a direct head-to-head comparison, the hexachloroiridate(IV)/(III) redox couple demonstrated no electrode poisoning during 16-hour chronoamperometric limiting current density experiments at pH 4 on both platinum and nickel electrodes, whereas the widely used hexacyanoferrate(III)/(II) couple caused irreversible electrode poisoning under equivalent conditions [1]. The diffusion coefficients were determined as 6.10 × 10⁻¹⁰ m²/s for IrCl₆³⁻ and 8.38 × 10⁻¹⁰ m²/s for IrCl₆²⁻, providing quantitative benchmarks for mass transport modeling [1]. However, the study also identified a critical pH constraint: at pH > 6, rapid hydroxylation of the hexachloroiridate complex occurs, rendering the couple unsuitable for mass transfer experiments at neutral to alkaline pH, whereas acidic conditions (pH 2–3) maximally suppress degradation [1].

Electrochemical mass transfer Limiting current measurement Redox mediator stability

Homogeneous H/D Exchange Catalysis: Sodium Hexachloroiridate(III) vs. Sodium Tetrachloroplatinate(II) – Mechanistic Complexity and Substrate Scope

In a single-study direct comparison, sodium hexachloroiridate(III) and sodium tetrachloroplatinate(II) (Na₂PtCl₄) were evaluated as homogeneous catalysts for aromatic hydrogen isotope exchange between benzenoid compounds and water [1]. Under optimized conditions (50 mol% acetic acid/water, 160 °C), Na₃IrCl₆ achieved 15% deuterium incorporation into benzene within 6 hours [1]. Critically, the iridium catalyst exhibited a two-term rate dependence on catalyst concentration and inverse dependence on hydrogen ion concentration, in contrast to the simpler single-term kinetics of the platinum system [1]. The reaction was independent of chloride ion concentration, confirming the active species as a solvated Ir(III) complex rather than the intact [IrCl₆]³⁻ anion [1]. Facile exchange into nitrobenzene provided evidence of genuine homogeneous catalysis rather than catalysis by precipitated iridium metal [1].

Hydrogen isotope exchange Deuterium labeling Homogeneous catalysis

OH Radical Oxidation Rate Constant: A Quantitative Benchmark for Predicting Solution Stability in Radiolytic and Advanced Oxidation Environments

Optical pulse radiolysis studies established the rate constant for oxidation of hexachloroiridate(III) by hydroxyl radical (OH) as k₁ = 1.3 × 10¹⁰ L·mol⁻¹·s⁻¹ over the pH range 3.0–4.5 [1]. This near-diffusion-controlled rate constant was found to be independent of pH for the faster of two observed processes, with a slower secondary process exhibiting k₂ = 1.2 × 10⁵ [H⁺] L·mol⁻¹·s⁻¹ and first-order dependence on hydrogen ion concentration [1]. Evidence for both inner-sphere and outer-sphere electron transfer pathways was obtained [1]. While this study does not provide a head-to-head comparator for other Ir(III) salts, the quantitative rate constant serves as an essential benchmark: any alternative iridium(III) source that generates the [IrCl₆]³⁻ anion in solution will exhibit identical OH reactivity, but precursors that generate different Ir(III) speciation (e.g., IrCl₃ hydrates) may differ substantially in their oxidative degradation kinetics.

Pulse radiolysis Advanced oxidation processes Solution stability

Cation-Dependent Half-Wave Potential Ordering: Na⁺, K⁺, and Ca²⁺ Produce Equivalent Electrochemical Shifts for IrCl₆³⁻ Oxidation

Steady-state voltammetric oxidation of IrCl₆³⁻ (1–5 mM) at Pt nano- and microelectrodes (48 nm to 12.5 μm radius) revealed that the half-wave potential, E₁/₂, shifts to more positive values in the presence of supporting electrolyte, with the shift magnitude dependent on cation identity [1]. The E₁/₂ ordering was established as: no electrolyte < n-tetrabutylammonium < Na⁺ ≈ K⁺ ≈ Ca²⁺, while E₁/₂ was independent of the supporting electrolyte anion (Cl⁻, NO₃⁻, PF₆⁻) [1]. This finding demonstrates that Na⁺, K⁺, and Ca²⁺ salts of hexachloroiridate(III) are electrochemically equivalent with respect to thermodynamic oxidation potential, meaning that the choice between sodium and potassium salts does not alter the redox thermodynamics of the [IrCl₆]³⁻/[IrCl₆]²⁻ couple [1]. Additionally, the heterogeneous electron-transfer rate constant increased by approximately one order of magnitude upon addition of supporting electrolyte [1].

Voltammetry Ion pairing Electron-transfer kinetics

Differentiated Application Scenarios for Sodium Hexachloroiridate(III) (CAS 15702-05-3) Based on Quantitative Evidence


High-Concentration Homogeneous Iridium Catalysis Requiring Aqueous Solubility Above 30 g/100g

When a catalytic process demands Ir(III) precursor concentrations exceeding ~0.2 M in aqueous media, sodium hexachloroiridate(III) is the only viable alkali-metal hexachloroiridate(III) salt. Its solubility of 31.46 g/100 g H₂O at 15 °C [1] enables catalyst loading approximately 3.9-fold higher than the potassium analog (8.0 g/100 mL at 20 °C [2]), making Na₃IrCl₆ the obligatory choice for high-throughput homogeneous catalysis, aqueous-phase iridium nanoparticle synthesis, and preparative-scale organoiridium complex formation where solvent volume minimization is critical.

Electrochemical Mass Transfer Characterization of Porous or Structured Electrodes Requiring Non-Poisoning Redox Mediators

For electrochemical reactor characterization using the limiting current method, the hexachloroiridate(IV)/(III) couple—prepared from Na₃IrCl₆ as the Ir(III) component—eliminates the electrode poisoning artifact inherent to the standard hexacyanoferrate(III)/(II) couple [3]. This is particularly critical for three-dimensional electrodes, porous flow-through electrodes, and nickel-based electrodes where surface cleaning between measurements is impractical. Users must operate within pH 2–5 to maintain mediator stability, as rapid hydroxylation occurs at pH > 6 [3].

Regioselective Aromatic Hydrogen Isotope Exchange for Deuterium/Tritium Labeling with Ortho-Deactivation Selectivity

When the synthetic objective requires preferential β-naphthyl labeling or ortho-deactivated labeling patterns in substituted benzenes, Na₃IrCl₆ provides catalytic selectivity not attainable with the simpler Na₂PtCl₄ system [4]. The two-term rate law and inverse [H⁺] dependence allow kinetic tuning of deuteration extent, with the benchmark performance of 15% deuterium incorporation into benzene within 6 hours at 160 °C in 50 mol% acetic acid/water providing a quantitative reference point for method development [4].

IrO₂ Thin Film and Nanoparticle Precursor via Thermal Oxidation at 450 °C

Sodium hexachloroiridate(III) undergoes quantitative air oxidation at 450 °C to yield IrO₂, NaCl, and Cl₂ (2 Na₃IrCl₆ + 2 O₂ → 2 IrO₂ + 6 NaCl + 3 Cl₂) [1]. This well-defined thermal decomposition pathway—with dehydration at 110 °C followed by oxidation at 450 °C and reversible decomposition to iridium metal at 550 °C under inert conditions [1]—provides a predictable route to IrO₂ coatings, electrocatalyst films, and IrO₂ nanoparticles (3.5 nm demonstrated via NaClO oxidation of Na₃IrCl₆ with citric acid as complexing agent [5]). The sodium salt's high water solubility facilitates solution-based precursor deposition prior to thermal conversion.

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